molecular formula C11H11F2NO3 B8195208 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one

Cat. No.: B8195208
M. Wt: 243.21 g/mol
InChI Key: IKYXZESCVRRXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one is a synthetic organic compound with the molecular formula C11H11F2NO3 It is characterized by the presence of a benzyl group attached to a difluorinated pyrrolidinone ring, which also contains two hydroxyl groups

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and difluorinated ketones.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one can be compared with similar compounds such as:

    1-Benzyl-3,3-difluoro-4-oxopiperidine: This compound has a similar structure but lacks the hydroxyl groups.

    1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one: This compound has only one hydroxyl group, making it less hydrophilic.

    1-Benzyl-3,3-difluoro-4,4-dihydroxy-2-pyrrolidinone: This compound has a similar structure but different stereochemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-11(13)9(15)14(7-10(11,16)17)6-8-4-2-1-3-5-8/h1-5,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYXZESCVRRXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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